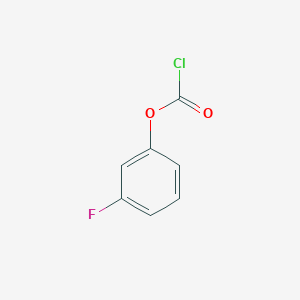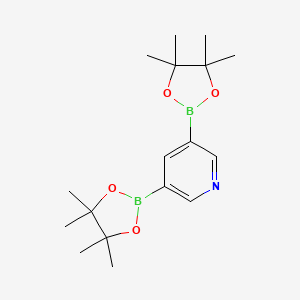![molecular formula C13H11FO3S B1440939 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1032825-01-6](/img/structure/B1440939.png)
3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol
Übersicht
Beschreibung
3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a hydroxyl group attached to a biphenyl structure
Wirkmechanismus
Target of Action
The primary target of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is the blood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
This compound interacts with its target, factor Xa, by inhibiting its activity . The inhibition of factor Xa prevents the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . This interaction results in the prevention of clot formation .
Biochemical Pathways
The inhibition of factor Xa affects the coagulation cascade, a biochemical pathway that leads to clot formation . By preventing the formation of the prothrombinase complex, this compound inhibits the conversion of prothrombin to thrombin, thus preventing the cleavage of fibrinogen to fibrin and ultimately inhibiting clot formation .
Result of Action
The molecular and cellular effects of the action of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol include the inhibition of factor Xa and the prevention of clot formation . This can have significant effects in conditions where clot formation is a concern, such as in thrombosis.
Biochemische Analyse
Biochemical Properties
3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including liver and kidney damage.
Metabolic Pathways
3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors involved in its metabolic pathways.
Transport and Distribution
The transport and distribution of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within different tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with other biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent . For instance, 3-Fluoro-4-(methylsulfonyl)phenylboronic acid can be used as a starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the fluorine atom could result in various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(methylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a hydroxyl group.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A more complex molecule with additional functional groups and potential medicinal applications.
Uniqueness
3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-fluoro-4-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXZFEAKBBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684498 | |
| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032825-01-6 | |
| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

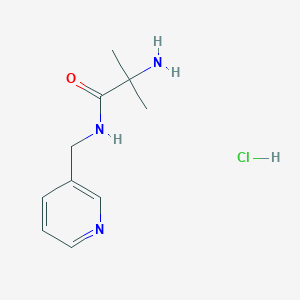
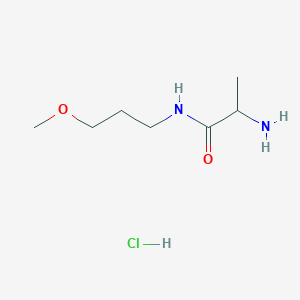
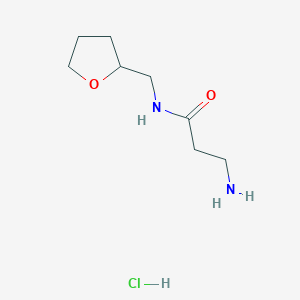
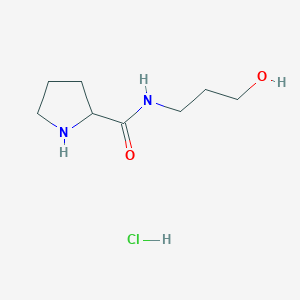

![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)

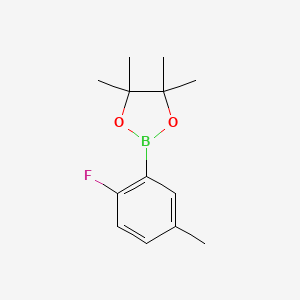

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
